methyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thiazole ring formation: This can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling reactions: The final compound can be formed through coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could be investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mechanism of Action
The mechanism of action of methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and thus affecting cellular processes. The exact molecular targets and pathways involved would require detailed study using techniques such as molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate: This compound shares some structural similarities and has been studied for its antioxidant and antibacterial activities.
2,3-Dimethoxybenzamides: These compounds have been synthesized and studied for their antioxidant and antibacterial properties.
Uniqueness
Methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N2O6S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H26N2O6S/c1-6-35-19-12-11-18(13-15(19)3)22(30)20-21(17-9-7-14(2)8-10-17)29(25(32)23(20)31)27-28-16(4)24(36-27)26(33)34-5/h7-13,21,30H,6H2,1-5H3/b22-20+ |
InChI Key |
YVDVAQSSAZUFFR-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C)O)C |
Origin of Product |
United States |
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